molecular formula C8H13NO B13160053 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one

1-(Azetidin-3-yl)-3-methylbut-2-en-1-one

Cat. No.: B13160053
M. Wt: 139.19 g/mol
InChI Key: YPOWEEGYDWRSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)-3-methylbut-2-en-1-one is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivative.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition . These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield saturated derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the azetidine ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce saturated azetidine derivatives.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and selectivity of the compound towards its targets . This can result in the modulation of various biological pathways, depending on the specific application.

Comparison with Similar Compounds

1-(Azetidin-3-yl)-3-methylbut-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(azetidin-3-yl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-6(2)3-8(10)7-4-9-5-7/h3,7,9H,4-5H2,1-2H3

InChI Key

YPOWEEGYDWRSCG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1CNC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.